molecular formula C23H23N3O4S2 B8777963 Carbamic acid, [4-[1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-3-yl]-2-thienyl]-, 1,1-dimethylethyl ester (9CI) CAS No. 868387-46-6

Carbamic acid, [4-[1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-3-yl]-2-thienyl]-, 1,1-dimethylethyl ester (9CI)

Cat. No. B8777963
M. Wt: 469.6 g/mol
InChI Key: GRIAKDITUTUVTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Carbamic acid, [4-[1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-3-yl]-2-thienyl]-, 1,1-dimethylethyl ester (9CI) is a useful research compound. Its molecular formula is C23H23N3O4S2 and its molecular weight is 469.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality Carbamic acid, [4-[1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-3-yl]-2-thienyl]-, 1,1-dimethylethyl ester (9CI) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Carbamic acid, [4-[1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-3-yl]-2-thienyl]-, 1,1-dimethylethyl ester (9CI) including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

868387-46-6

Product Name

Carbamic acid, [4-[1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-3-yl]-2-thienyl]-, 1,1-dimethylethyl ester (9CI)

Molecular Formula

C23H23N3O4S2

Molecular Weight

469.6 g/mol

IUPAC Name

tert-butyl N-[4-[1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridin-3-yl]thiophen-2-yl]carbamate

InChI

InChI=1S/C23H23N3O4S2/c1-15-7-9-17(10-8-15)32(28,29)26-13-19(18-6-5-11-24-21(18)26)16-12-20(31-14-16)25-22(27)30-23(2,3)4/h5-14H,1-4H3,(H,25,27)

InChI Key

GRIAKDITUTUVTN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2N=CC=C3)C4=CSC(=C4)NC(=O)OC(C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrolo[2,3-b]pyridine (398 mg, 1 mmol), tert-butyl 4-bromothiophen-2-ylcarbamate (190 mg, 0.68 mmol), potassium carbonate (310 mg, 2.25 mmol), and tetrakis(triphenylphosphine) palladium (0) (20 mg) were combined in 4 mL DME, 1 mL water, and heated to 160° C. in the microwave for 10 minutes, followed by 170° C. for 10 minutes. The reaction mixture was diluted with EtOAc and washed with saturated sodium bicarbonate. The organic layer was filtered through celite and concentrated to an oil which was purified by column chromatography on silica (15 to 60% EtOAc/hexanes) to give the product as a brown foam, 0.12 g, 0.26 mmol, 38% yield. MH+ 470.1.
Quantity
190 mg
Type
reactant
Reaction Step Two
Quantity
310 mg
Type
reactant
Reaction Step Three
Name
Quantity
1 mL
Type
reactant
Reaction Step Four
Name
Quantity
4 mL
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
20 mg
Type
catalyst
Reaction Step Seven
Yield
38%

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